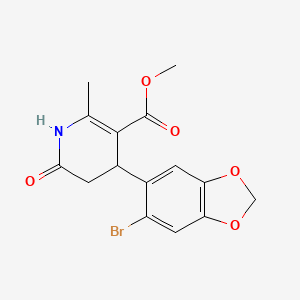
N,N'-(quinazoline-2,4-diyldibenzene-4,1-diyl)bis(2-nitrobenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(quinazoline-2,4-diyldibenzene-4,1-diyl)bis(2-nitrobenzamide) is a complex organic compound that features a quinazoline core linked to benzene rings and nitrobenzamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(quinazoline-2,4-diyldibenzene-4,1-diyl)bis(2-nitrobenzamide) typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, which can be synthesized from 2-aminobenzonitrile and carbon dioxide under atmospheric pressure using a catalytic amount of N-heterocyclic carbene in dimethyl sulfoxide (DMSO) . The benzene rings and nitrobenzamide groups are then introduced through subsequent reactions involving appropriate benzene derivatives and nitration reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(quinazoline-2,4-diyldibenzene-4,1-diyl)bis(2-nitrobenzamide) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while electrophilic substitution could introduce various functional groups onto the benzene rings.
Applications De Recherche Scientifique
N,N’-(quinazoline-2,4-diyldibenzene-4,1-diyl)bis(2-nitrobenzamide) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of advanced materials with specific properties, such as electronic or photonic materials.
Mécanisme D'action
The mechanism of action of N,N’-(quinazoline-2,4-diyldibenzene-4,1-diyl)bis(2-nitrobenzamide) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazoline core is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: A simpler quinazoline derivative with potential antibacterial activity.
N-(4-(quinazolin-2-yl)phenyl)benzamide: A derivative with potent anti-angiogenesis activities.
Uniqueness
N,N’-(quinazoline-2,4-diyldibenzene-4,1-diyl)bis(2-nitrobenzamide) is unique due to its complex structure, which combines the quinazoline core with benzene rings and nitrobenzamide groups. This unique structure may confer specific properties and activities not found in simpler quinazoline derivatives.
Propriétés
IUPAC Name |
2-nitro-N-[4-[2-[4-[(2-nitrobenzoyl)amino]phenyl]quinazolin-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22N6O6/c41-33(26-8-2-5-11-29(26)39(43)44)35-23-17-13-21(14-18-23)31-25-7-1-4-10-28(25)37-32(38-31)22-15-19-24(20-16-22)36-34(42)27-9-3-6-12-30(27)40(45)46/h1-20H,(H,35,41)(H,36,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGRHTPWSJJICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])C5=CC=C(C=C5)NC(=O)C6=CC=CC=C6[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorophenyl)-4-(4-{[(4-methylphenyl)thio]methyl}benzoyl)piperazine](/img/structure/B5045370.png)

![1-(2-chloro-4-fluorobenzyl)-N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5045376.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5045380.png)

![N-benzyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanamide](/img/structure/B5045385.png)
![ethyl 1-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate](/img/structure/B5045388.png)
![2-({2-[(4-CHLOROPHENYL)CARBAMOYL]-4,6-DINITROPHENYL}AMINO)-4-METHYLPENTANOIC ACID](/img/structure/B5045404.png)
![[1-[(Butanoylamino)-(3,4-dimethoxyphenyl)methyl]naphthalen-2-yl] acetate](/img/structure/B5045433.png)


![2-[5-[(2,4-dichlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5045450.png)
